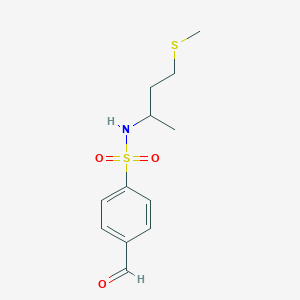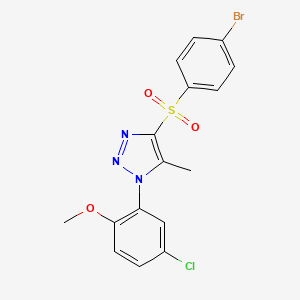
4-Formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide, also known as FMBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMBS is a sulfonamide derivative that has been synthesized through a series of chemical reactions, and its unique chemical structure makes it a promising candidate for further investigation.
Mechanism of Action
4-Formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes and receptors by binding to their active sites. The exact mechanism of action of this compound is still being investigated, but it is believed to involve the formation of covalent bonds between this compound and the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target molecule. In some cases, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In other cases, this compound has been shown to modulate the activity of receptors involved in neurotransmission and other physiological processes.
Advantages and Limitations for Lab Experiments
4-Formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide has several advantages for use in laboratory experiments, including its high purity and stability. However, this compound also has some limitations, including its relatively low solubility in water and some organic solvents.
Future Directions
There are several potential future directions for research on 4-Formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the use of this compound as a tool for studying protein-ligand interactions and enzyme kinetics. Additionally, this compound may have applications in the development of novel materials with unique properties.
Synthesis Methods
4-Formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylthiobutan-2-ol in the presence of a base. The resulting compound is then reacted with formic acid to produce this compound.
Scientific Research Applications
4-Formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide has been investigated for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate due to its ability to inhibit certain enzymes and receptors. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme kinetics. In materials science, this compound has been explored for its potential as a building block for the synthesis of novel materials.
properties
IUPAC Name |
4-formyl-N-(4-methylsulfanylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S2/c1-10(7-8-17-2)13-18(15,16)12-5-3-11(9-14)4-6-12/h3-6,9-10,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRJQOXKXDJMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)NS(=O)(=O)C1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyanophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2978903.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2978904.png)

![N-(5-chloro-2-hydroxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2978907.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide](/img/structure/B2978909.png)



![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2978916.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2978918.png)



